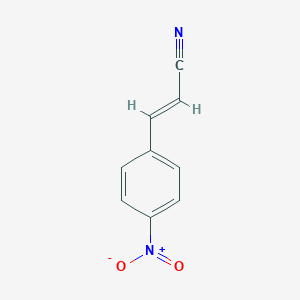![molecular formula C6H6BrNO3 B019068 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone CAS No. 104776-72-9](/img/structure/B19068.png)
2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone
概要
説明
2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of 2-Bromo-1-[5-(carboxylic acid)-1,2-oxazol-3-yl]ethanone.
Reduction: Formation of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanol.
科学的研究の応用
2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxazole ring play crucial roles in binding to the active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-[5-(methyl)-1,2-oxazol-3-yl]ethanone
- 2-Bromo-1-[5-(ethyl)-1,2-oxazol-3-yl]ethanone
- 2-Bromo-1-[5-(propyl)-1,2-oxazol-3-yl]ethanone
Uniqueness
2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new drugs.
特性
IUPAC Name |
2-bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c7-2-6(10)5-1-4(3-9)11-8-5/h1,9H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRAYSIQWNEOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)CBr)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


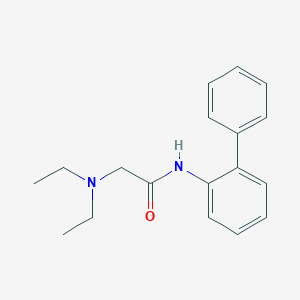
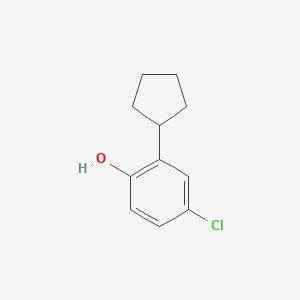
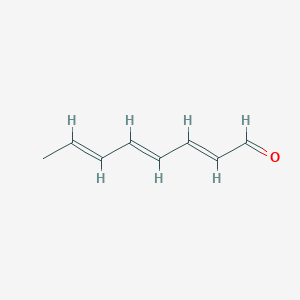

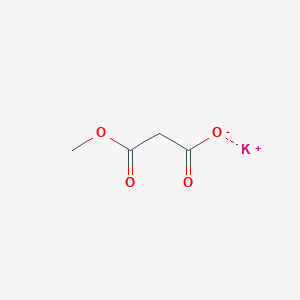
![N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B19001.png)
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B19007.png)


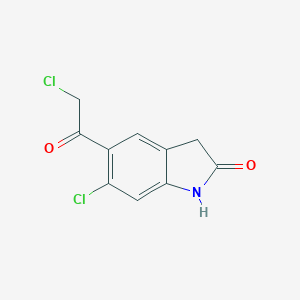

![6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B19024.png)
